molecular formula C17H16ClN5O2 B2965379 3-(2-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887461-53-2

3-(2-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2965379
CAS No.: 887461-53-2
M. Wt: 357.8
InChI Key: YCISLXDACHLSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C17H16ClN5O2 and its molecular weight is 357.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study by Zagórska et al. (2016) synthesized a series of derivatives related to 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and evaluated their serotonin receptor affinity and phosphodiesterase inhibitor activity. This research aimed at identifying potential antidepressant and anxiolytic agents, highlighting the significance of fluorinated arylpiperazinylalkyl derivatives in medicinal applications. The findings from this study could provide a foundation for understanding the pharmacological potential of 3-(2-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in similar contexts (Zagórska et al., 2016).

Antiviral Activity

Research conducted by Kim et al. (1978) on imidazo[1,2-a]-s-triazine nucleosides, which share a purine analogue structure with the compound , explored the synthesis and antiviral activity of these compounds. This study's insights into the antiviral properties of structurally related compounds could suggest potential research directions for this compound in antiviral drug development (Kim et al., 1978).

Adenosine Receptor Antagonism

A study by Baraldi et al. (2008) on the structure-activity relationship of imidazo[2,1-f]purinones as A(3) adenosine receptor antagonists indicates the therapeutic potential of imidazo[2,1-f]purine derivatives in modulating adenosine receptor activity. This research could imply that this compound might exhibit similar bioactivity, suggesting its application in diseases where adenosine receptor modulation is therapeutic (Baraldi et al., 2008).

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-10-8-22-13-14(19-16(22)20(10)2)21(3)17(25)23(15(13)24)9-11-6-4-5-7-12(11)18/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCISLXDACHLSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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